Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride

Description

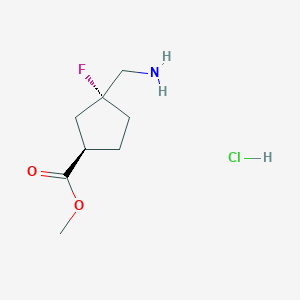

Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate hydrochloride is a fluorinated cyclopentane derivative featuring a methyl ester at position 1 and a 3-(aminomethyl)-3-fluoro substitution on the cyclopentane ring. The compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. Its stereochemistry (1R,3R) is critical for biological activity, as enantiomeric differences can drastically alter receptor binding or metabolic pathways .

Properties

IUPAC Name |

methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2.ClH/c1-12-7(11)6-2-3-8(9,4-6)5-10;/h6H,2-5,10H2,1H3;1H/t6-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHRVCDIDAEXIA-CIRBGYJCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)(CN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@](C1)(CN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the fluorine atom, and attachment of the aminomethyl group. Common reagents used in these reactions include fluorinating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and scalability. The use of microreactor systems can also be employed to achieve precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted cyclopentane derivatives.

Scientific Research Applications

Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and aminomethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related cyclopentane, cyclobutane, and cyclopropane derivatives (Table 1).

Table 1: Key Comparisons with Similar Compounds

Structural and Functional Insights

Stereochemical Influence

- The (1R,3R) configuration in the target compound contrasts with (1S,3S) analogs (e.g., ), which may exhibit divergent binding affinities in chiral environments like enzyme active sites .

- Racemic mixtures (e.g., cyclobutane and cyclopropane analogs in ) complicate pharmacological profiling due to enantiomer-specific activity .

Fluorination Effects

- Fluorine at position 3 reduces metabolic degradation by blocking cytochrome P450 oxidation, a feature absent in non-fluorinated analogs like ’s compound .

- Difluorinated cyclopropanes () exhibit stronger electron-withdrawing effects but suffer from synthetic complexity .

Ring Size and Strain

- Cyclopentane : Balances stability and flexibility, making it preferable for drug design over strained cyclopropane/cyclobutane cores .

- Cyclopropane : High strain energy increases reactivity but may limit in vivo stability .

Functional Group Modifications

Biological Activity

Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate; hydrochloride is a compound of interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of specific biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate acts primarily through modulation of neurotransmitter systems and may influence various receptor pathways. Its structural analogs have shown efficacy in targeting amino acid transport systems, particularly system L and system ASC, which are crucial for cellular uptake of essential amino acids.

Pharmacological Effects

- Amino Acid Transport : The compound has been evaluated for its role in amino acid transport mechanisms. Studies indicate that it can act as a substrate for system L transporters, facilitating the uptake of essential amino acids in various cell types, including glioblastoma cells .

- Tumor Imaging : Radiolabeled derivatives of similar compounds have been explored as PET imaging agents. For instance, the fluorinated analogs demonstrated significant tumor-to-background tissue ratios in preclinical models, suggesting potential utility in imaging techniques for cancer diagnosis .

Case Studies

- Study on Gliosarcoma : In a study involving Fischer rats implanted with 9L gliosarcoma cells, the biodistribution of radiolabeled derivatives showed high retention in tumor tissues compared to normal brain tissues. The tumor-to-brain ratios were reported to be as high as 7.5:1 at various time points post-injection .

- FDA Approval Pathway : Research leading to FDA approval for certain fluorinated amino acid derivatives highlights the relevance of this compound class in clinical settings for detecting recurrent prostate cancer and primary gliomas .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.